2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid is an organic compound with the molecular formula C21H15NO2S and a molecular weight of 345.41 g/mol This compound belongs to the class of aromatic compounds and is characterized by the presence of a quinoline moiety fused with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of anthranilic acid derivatives and thiol compounds under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modulation of their function. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler analog with similar quinoline structure but lacking the thiol and benzoic acid moieties.
Benzoic Acid Derivatives: Compounds like salicylic acid and anthranilic acid share the benzoic acid core but differ in their substituents.
Thioquinoline Derivatives: Compounds with similar thiol-quinoline structures but different substituents on the aromatic rings.
Uniqueness
2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid is unique due to its combination of a quinoline moiety, a thiol group, and a benzoic acid derivative This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Biological Activity
2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid, a compound featuring a quinoline moiety and a thiol group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Quinoline Ring : Known for its interaction with various biological targets.
- Thiol Group : Capable of forming covalent bonds with proteins, influencing their function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the activation of apoptotic pathways, which may be linked to its ability to interact with cellular enzymes and receptors .
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The quinoline moiety interacts with enzymes involved in cell signaling and proliferation.
- Covalent Bond Formation : The thiol group can form covalent bonds with target proteins, leading to functional modulation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting cell death .
Pharmacokinetics
Pharmacokinetic studies have highlighted the absorption and distribution characteristics of the compound. Following oral administration in animal models, it demonstrated a two-phase exponential decay in plasma levels, indicating rapid distribution followed by moderate elimination. Notably, enterohepatic circulation was suggested, which may enhance its bioavailability .
Case Studies
-
Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited potent activity against Escherichia coli and other pathogenic bacteria with MIC values ranging from 12.5 to 25 µg/mL.
Bacterial Strain MIC (µg/mL) Escherichia coli 12.5 Staphylococcus aureus 25 Pseudomonas aeruginosa 20 -
Cancer Cell Studies : In human cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.
Cell Line Viability (%) Apoptosis (%) MCF-7 (Breast Cancer) 45 30 HeLa (Cervical Cancer) 50 25
Properties
CAS No. |
67218-20-6 |
---|---|
Molecular Formula |
C21H15NO2S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2-methylbenzo[h]quinolin-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C21H15NO2S/c1-13-12-19(25-18-9-5-4-8-17(18)21(23)24)16-11-10-14-6-2-3-7-15(14)20(16)22-13/h2-12H,1H3,(H,23,24) |
InChI Key |
BWQQCSKFZAVRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)SC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.